4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Description
Properties
CAS No. |
27761-33-7 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-[(2,5-dimethylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-10-3-4-11(2)14(9-10)16-15-12-5-7-13(17)8-6-12/h3-9,17H,1-2H3 |
InChI Key |
SZMBWRNOKVQLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Bromination-Dehydrobromination of Cyclohexenes
- Procedure: Cyclohexene or its methyl-substituted homologues are brominated at low temperatures (-5 to 0 °C) in solvents such as chloroform, carbon tetrachloride, or glacial acetic acid to yield 1,2-dibromocyclohexane derivatives.
- Dehydrobromination: These dibromo derivatives are then treated with bases or reagents such as quinoline or sodium alkoxides (e.g., sodium ethylene glycolate) at elevated temperatures (around 220-230 °C) to eliminate hydrogen bromide and form cyclohexa-1,3-dienes.
- Yields and Purity: Traditional methods using quinoline yield 45-65% of the diene but often contain significant impurities including residual cyclohexene and benzene due to side reactions and difficulty in separation (boiling points close to each other). Sodium alkoxide methods improve the yield and purity slightly, with infrared spectroscopy indicating up to 81% diene content in the product mixture.
- Side Reactions: The elimination step can proceed via 1,2- or 1,4-elimination, leading to isomeric mixtures. The presence of side products such as 3-methylenecyclohexenes and cyclohexa-1,4-dienes is common, complicating purification efforts.
Other Synthetic Routes
- Dehydration of Cyclohexane Diols: Elimination of water from cyclohexane-1,3-diols or 1,4-diols can also yield cyclohexa-1,3-dienes, but often with significant formation of cyclohexa-1,4-diene isomers.
- Isomerization and Aromatization: Cyclohexa-1,3-dienes are prone to isomerization to 1,4-dienes and aromatization to benzene derivatives, especially under heating or in presence of bases, acids, or catalysts such as palladium on charcoal.
Practical Considerations
- Temperature Control: Prolonged heating above 170 °C should be avoided to minimize dimerization, polymerization, and disproportionation.
- Avoidance of Lewis Acids and Strong Bases: These can catalyze unwanted polymerization or isomerization.
- Protection from Oxygen: To prevent oxidation and aromatization, reactions should be conducted under inert atmosphere.
Functionalization to 4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
While direct literature on the specific preparation of this compound is limited, general synthetic strategies for hydrazinylidene-substituted cyclohexa-1,3-dienes can be inferred:
- Hydrazone Formation: The hydrazinylidene substituent is typically introduced by condensation of the cyclohexa-2,5-dien-1-one moiety with 2,5-dimethylphenylhydrazine. This involves nucleophilic attack of the hydrazine on the ketone carbonyl, followed by elimination of water to form the hydrazone linkage.
- Reaction Conditions: Mild acidic or neutral conditions favor hydrazone formation without promoting side reactions of the diene system.
- Purification: Due to the sensitivity of the diene core, purification is often performed by recrystallization or chromatography under inert atmosphere to avoid oxidation.
Summary Table of Preparation Methods and Key Parameters
| Step | Reagents/Conditions | Yield (%) | Purity Considerations | Notes |
|---|---|---|---|---|
| Bromination of cyclohexene | Br2, -5 to 0 °C, CCl4 or CHCl3 | 80-85 | High yield of dibromo intermediate | Requires careful temperature control |
| Dehydrobromination | Quinoline or NaO-alkoxide, 220-230 °C | 45-65 (quinoline), ~60 (Na alkoxide) | Mixture of diene, cyclohexene, benzene | Quinoline expensive; Na alkoxide more accessible |
| Hydrazone formation | 2,5-Dimethylphenylhydrazine, mild acid/base | Variable | Sensitive to oxidation; requires inert atmosphere | Critical step for target compound formation |
| Purification | Recrystallization, chromatography | - | Avoid exposure to air and heat | To prevent diene degradation |
Chemical Reactions Analysis
Types of Reactions
PHENOL,4-[2-(2,5-DIMETHYLPHENYL)DIAZENYL]- undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted phenols and azo compounds are common products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of cyclohexa-2,5-diene-1,4-dione and found that certain modifications enhanced cytotoxicity against various human tumor cell lines. Specifically, compounds with hydrazine substitutions showed improved selectivity and potency against breast and lung cancer cells .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.
- Research Findings : In vitro assays demonstrated that 4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one exhibited strong free radical scavenging activity. This property is attributed to the presence of electron-rich double bonds in its structure that can donate electrons to neutralize free radicals .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent against various bacterial strains.
- Experimental Evidence : Studies have reported that derivatives of this compound possess inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes, leading to cell lysis .
Mechanism of Action
The mechanism of action of PHENOL,4-[2-(2,5-DIMETHYLPHENYL)DIAZENYL]- involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, making it useful in different applications .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenylhydrazinylidene group significantly influence logKow (octanol-water partition coefficient), solubility, and electronic properties. Key analogs include:
*Estimated based on methyl group contributions.
†Calculated from molecular formula (C14H14N2O).
‡Experimental data from .
Key Observations:
- Hydrophobicity: Chlorinated derivatives (e.g., 2,5-dichlorophenyl analog) exhibit higher logKow values (~5.11) due to Cl's electron-withdrawing and hydrophobic nature, whereas hydroxylated analogs (e.g., 4-hydroxyphenyl) are more hydrophilic .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via hydrazone formation by reacting 2,5-dimethylphenylhydrazine with a substituted cyclohexadienone precursor. Key steps include:
- Use of aqueous-alcoholic solutions for controlled reactivity .
- Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) for purification, achieving ~60–77% yields depending on substituents .
- Critical Parameters : Temperature control (room temperature to reflux), stoichiometric ratios, and solvent polarity significantly affect reaction efficiency.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this hydrazinylidene derivative?
- Analytical Workflow :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.2–6.8 ppm, ketone carbonyl at ~185 ppm) .
- FTIR : Confirms C=O (1669 cm⁻¹) and N–H (2923–2926 cm⁻¹) stretches .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks within 0.7 ppm error) .
Q. How does purification by silica gel chromatography impact product purity and stability?
- Protocol : Use gradient elution (petroleum ether:ethyl acetate = 5:1) to isolate the compound.
- Outcomes :
- Purity ≥95% achievable with optimized solvent ratios .
- Stability concerns: Decomposition observed near 240°C; store under inert atmosphere at –20°C .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of hydrazone formation in this compound?
- Hypothesis : Electron-donating groups (e.g., methyl on phenyl) direct hydrazine attack to the α,β-unsaturated ketone.
- Experimental Validation :
- DFT calculations to map electron density on cyclohexadienone .
- Kinetic studies under varying pH and solvent dielectric constants .
Q. How do structural modifications influence bioactivity, particularly in antimicrobial or anticancer contexts?
- Structure-Activity Relationship (SAR) :
- The 2,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability .
- Compare with analogs (e.g., 4-nitro derivatives) to assess nitro group effects on cytotoxicity .
- Assays :
- MIC tests against Gram-positive/negative bacteria .
- Apoptosis assays (e.g., caspase-3 activation in cancer cell lines) .
Q. What advanced techniques resolve contradictions in spectral data for hydrazinylidene compounds?
- Case Study : Discrepancies in FTIR carbonyl peaks (1669 vs. 1721 cm⁻¹ in related quinones) .
- Resolution Strategies :
- X-ray crystallography to confirm tautomeric forms (e.g., enol vs. keto) .
- Variable-temperature NMR to study dynamic equilibria .
Q. How does environmental pH affect the compound’s stability and degradation pathways?
- Experimental Design :
- Accelerated stability testing (40°C/75% RH) across pH 3–9.
- LC-MS/MS to identify degradation products (e.g., hydrolysis to 2,5-dimethylaniline) .
- Key Finding : Acidic conditions promote protonation of the hydrazone bond, increasing hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
